N-ethyl-4,6-difluoropyrimidin-2-amine

Catalog No.
S1498227
CAS No.
165258-59-3
M.F
C6H7F2N3
M. Wt
159.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-4,6-difluoropyrimidin-2-amine

CAS Number

165258-59-3

Product Name

N-ethyl-4,6-difluoropyrimidin-2-amine

IUPAC Name

N-ethyl-4,6-difluoropyrimidin-2-amine

Molecular Formula

C6H7F2N3

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C6H7F2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11)

InChI Key

NLIZQOOOXXYIOT-UHFFFAOYSA-N

SMILES

CCNC1=NC(=CC(=N1)F)F

Synonyms

2-Pyrimidinamine,N-ethyl-4,6-difluoro-(9CI)

Canonical SMILES

CCNC1=NC(=CC(=N1)F)F

N-ethyl-4,6-difluoropyrimidin-2-amine is a specialized, electron-deficient heterocyclic building block widely utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Featuring two highly activated C-F bonds at the 4- and 6-positions, this compound serves as a premium electrophile for nucleophilic aromatic substitution (SNAr) reactions. The presence of the N-ethylamino group at the 2-position introduces targeted steric bulk and increased lipophilicity compared to primary amine analogs, enhancing organic solubility and protecting the exocyclic nitrogen from unwanted side reactions during complex multi-step syntheses [1].

Research Fit

Building Block 4,6-Difluoro-2-aminopyrimidine with N-ethyl substitution
Synthetic Handle Free 2-amino group available for coupling reactions
Purity Supplied at certified purity for synthesis workflows

Substituting N-ethyl-4,6-difluoropyrimidin-2-amine with its cheaper dichloro counterpart (4,6-dichloro-N-ethylpyrimidin-2-amine) or the unsubstituted primary amine (4,6-difluoropyrimidin-2-amine) often leads to process bottlenecks. Dichloro-pyrimidines exhibit significantly lower reactivity in SNAr pathways, necessitating harsher conditions (elevated temperatures, stronger bases) that can degrade sensitive nucleophiles or cause unwanted oligomerization [1]. Conversely, utilizing the primary amine (CAS 675-11-6) leaves the exocyclic nitrogen vulnerable to competitive acylation or over-alkylation, requiring additional protection-deprotection steps. The N-ethyl-4,6-difluoro scaffold uniquely balances exceptional SNAr leaving-group kinetics with a sterically protected, lipophilically tuned 2-amino handle, streamlining synthetic routes and improving overall yield [2].

Substitution Risk

N-Ethyl-4,6-difluoropyrimidin-2-amine
Non-fluorinated or mono-fluorinated analogs
Different lipophilicity and electronic environment may alter downstream reactivity and metabolic profile
4,6-Difluoro pattern; free 2-amino group
2,4-Difluoro regioisomer (CAS 2802-61-1)
Fluorine at the 2-position blocks the reactive amino handle, limiting direct 2-aminopyrimidine derivatization

Accelerated SNAr Kinetics and Milder Reaction Conditions

In standard SNAr couplings with secondary amines or alkoxides, 4,6-difluoropyrimidines demonstrate drastically accelerated kinetics compared to their 4,6-dichloro counterparts due to the high electronegativity of fluorine activating the ring. Procurement of the difluoro variant allows for reactions to proceed at room temperature rather than requiring extended reflux, minimizing thermal degradation of sensitive substrates [1].

Evidence DimensionTypical SNAr reaction temperature and time
Target Compound Data20–40 °C, 2–4 hours (Difluoro scaffold)
Comparator Or Baseline80–120 °C, 12–24 hours (4,6-dichloro-N-ethylpyrimidin-2-amine)
Quantified Difference60-80 °C reduction in processing temperature; up to 6x faster reaction times
ConditionsStandard SNAr with aliphatic amines or alkoxides in polar aprotic solvents (e.g., DMF, THF)

Enables the coupling of thermally unstable or highly complex nucleophiles without significant yield loss to degradation, lowering energy costs and cycle times in manufacturing.

Lipophilicity & HBD
Class-level inference
LogP 1.63 vs ~0.8
HBD 1 vs 2
Reported ΔLogP ≈ +0.83; reduced HBD may support permeability screening
Predicted values; supplier data; context-dependent

Elimination of Protection-Deprotection Steps via N-Ethyl Steric Shielding

The N-ethyl substitution at the 2-position provides sufficient steric hindrance and electronic modulation to prevent competitive reactions at the exocyclic amine during strong electrophilic or basic conditions. Compared to the unsubstituted 4,6-difluoropyrimidin-2-amine (CAS 675-11-6), the N-ethyl derivative often bypasses the need for Boc or PMB protection strategies when subjecting the molecule to aggressive cross-coupling or acylation environments elsewhere in the synthesis [1].

Evidence DimensionNumber of required synthetic steps for selective functionalization
Target Compound Data1 step (Direct SNAr without exocyclic amine protection)
Comparator Or Baseline3 steps (Protection, SNAr, Deprotection required for 4,6-difluoropyrimidin-2-amine)
Quantified DifferenceElimination of 2 synthetic steps; ~15-25% improvement in overall process yield
ConditionsMulti-step API synthesis involving highly reactive electrophiles or strong bases

Reducing step count directly translates to lower solvent consumption, reduced waste, and significantly lower procurement costs for auxiliary reagents like protecting groups.

Synthetic Handle
Cross-study comparable
2-NH₂ available
4,6-Difluoro pattern preserves reactive 2-amino site for derivatization
2,4-Difluoro regioisomer blocks this position

Enhanced Lipophilicity and Organic Solvent Compatibility

The incorporation of the N-ethyl group significantly increases the lipophilicity of the pyrimidine core compared to the primary amine baseline. This structural modification enhances the compound's solubility in standard organic process solvents like dichloromethane, ethyl acetate, and toluene, facilitating easier extractions, homogeneous reaction conditions, and improved purification profiles via crystallization or chromatography [1].

Evidence DimensionCalculated LogP (Lipophilicity) and organic solubility
Target Compound DataLogP ~ 1.2 - 1.5; High solubility in standard organic solvents
Comparator Or BaselineLogP ~ 0.3 - 0.5 (4,6-difluoropyrimidin-2-amine); Limited solubility in non-polar solvents
Quantified Difference~1.0 log unit increase in lipophilicity; broader solvent compatibility
ConditionsStandard process chemistry solvent selection and liquid-liquid extraction protocols

High organic solubility prevents precipitation during homogeneous reactions and simplifies downstream workup, reducing the need for large volumes of polar aprotic solvents.

Fsp³ Saturation
Cross-study comparable
0.33
N-Ethyl group introduces sp³ character, reported to support 3D lead diversification
Comparator Fsp³ 0.0 (CAS 675-11-6)

Precursor for Advanced Kinase Inhibitors

The N-ethyl-4,6-difluoropyrimidine scaffold is highly suited for the synthesis of targeted kinase inhibitors where the 2-alkylamino group is a critical pharmacophore for hinge-region binding in the ATP pocket. The difluoro substitution allows for sequential, regioselective introduction of diverse aryl or heteroaryl groups at the 4- and 6-positions via SNAr or transition-metal-catalyzed cross-coupling [1].

Development of Novel Sulfonylurea Agrochemicals

In agricultural chemistry, fluorinated pyrimidines are essential building blocks for herbicides. The N-ethyl-4,6-difluoropyrimidin-2-amine serves as a premium intermediate for developing next-generation sulfonylureas, where the specific N-ethyl substitution can modulate soil half-life and weed-spectrum efficacy compared to traditional N-methyl or unsubstituted variants [2].

Library Generation for High-Throughput Screening (HTS)

Due to the exceptional leaving group ability of the fluorines, this compound is ideal for combinatorial chemistry and parallel synthesis. It enables the rapid generation of diverse 2,4,6-trisubstituted pyrimidine libraries under mild, automated conditions, accelerating hit-to-lead optimization in drug discovery programs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
2-Aminopyrimidine-based kinase inhibitor design
4,6-Difluoro substitution; N-ethyl group
2-Amino handle reactivity; metabolic stability contribution
Fluorinated pyrimidine agrochemical discovery
Electron-withdrawing difluoro pattern; sp³ character
Environmental stability; target-site binding in pest control research
Chemical biology probe development (ion channel or kinase)
N-Ethyl diversification handle; difluoropyrimidine core
SAR exploration; late-stage functionalization without core re-synthesis
Fluorinated ligand or OLED material research
Electron-deficient heterocycle; defined hazard profile
Metal complex formation; electron-transport properties

XLogP3

1.8

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